molecular formula C17H18N4O2S B5624903 2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5624903
M. Wt: 342.4 g/mol
InChI Key: FKGXJYWPEIVGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The chemical compound belongs to a class of compounds with diverse biological activities and chemical properties. Its synthesis, structure, and properties have been subjects of research due to its potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of similar compounds typically involves reactions of certain precursors like 2,3,5,6,7,8-hexahydro-3-amino-2-thioxo[1]benzothieno[2,3-d] pyrimidin-4(1H)-one or its derivatives with hydrazonoyl halides in the presence of triethylamine and ethanol. This process can lead to a variety of products, depending on the specific reactants and conditions used (Abdallah, 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-hydrazino-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" is complex, often featuring multiple rings and functional groups. These structures are characterized using various analytical techniques such as NMR, IR, and X-ray crystallography. The presence of a tetrahydrobenzothieno pyrimidinone core is a notable feature, contributing to the compound's properties and reactivity (Murugavel et al., 2014).

Chemical Reactions and Properties

These compounds undergo a variety of chemical reactions, including cyclization, acylation, and reactions with aldehydes to form hydrazono derivatives. Their chemical properties are influenced by the specific functional groups present in the molecule. For example, reactions with different aldehydes in acetic acid can give corresponding hydrazono derivatives, highlighting the compound's versatility in chemical synthesis (Ahmed & Farghaly, 2009).

properties

IUPAC Name

2-hydrazinyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-11-8-6-10(7-9-11)21-16(22)14-12-4-2-3-5-13(12)24-15(14)19-17(21)20-18/h6-9H,2-5,18H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGXJYWPEIVGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2NN)SC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325737
Record name 2-hydrazinyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351342-33-1
Record name 2-hydrazinyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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